molecular formula C4H8N2O B1346824 Cyclopropanecarbohydrazide CAS No. 6952-93-8

Cyclopropanecarbohydrazide

Cat. No.: B1346824
CAS No.: 6952-93-8
M. Wt: 100.12 g/mol
InChI Key: JFYKIEHOOZWARC-UHFFFAOYSA-N
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Description

Cyclopropanecarbohydrazide is an organic compound with the molecular formula C₄H₈N₂O. It is a derivative of cyclopropane, featuring a hydrazide functional group. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.

Biochemical Analysis

Biochemical Properties

Cyclopropanecarbohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the catalytic process. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by interfering with specific signaling pathways that regulate cell growth and division. Moreover, it can alter the expression of genes involved in apoptosis, leading to programmed cell death in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as proteins and nucleic acids, through non-covalent interactions. These binding interactions can result in the inhibition or activation of enzymes, depending on the nature of the target molecule. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, which can have lasting effects on cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound has been shown to inhibit the activity of certain dehydrogenases, leading to changes in the levels of specific metabolites. Additionally, this compound can interact with cofactors, such as NADH and FADH2, which are essential for the proper functioning of metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporter proteins such as ABC transporters. Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be targeted to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanecarbohydrazide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

Cyclopropanecarboxylic acid+Hydrazine hydrateThis compound+Water\text{Cyclopropanecarboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} Cyclopropanecarboxylic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while substitution reactions can produce a wide range of substituted hydrazides.

Scientific Research Applications

Cyclopropanecarbohydrazide has diverse applications in scientific research, including:

    Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.

    Biology: this compound derivatives have shown potential as antimicrobial and antiviral agents.

    Medicine: Some derivatives exhibit anticancer properties and are being investigated for their therapeutic potential.

    Industry: It is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

Cyclopropanecarbohydrazide can be compared with other similar compounds, such as:

    Cyclopropanecarboxylic acid: While both compounds share the cyclopropane ring, cyclopropanecarboxylic acid lacks the hydrazide group.

    Cyclopropanecarboxamide: This compound features an amide group instead of a hydrazide group, leading to different chemical properties and reactivity.

    Cyclopropanecarbonitrile: The presence of a nitrile group distinguishes this compound from this compound, resulting in unique applications and reactivity.

This compound stands out due to its hydrazide functional group, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

cyclopropanecarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-6-4(7)3-1-2-3/h3H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYKIEHOOZWARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219776
Record name Cyclopropanecarbohydrazide
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6952-93-8
Record name Cyclopropanecarbohydrazide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarbohydrazide
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Record name 6952-93-8
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Record name Cyclopropanecarbohydrazide
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Record name Cyclopropanecarbohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of Cyclopropanecarbohydrazide and how does it influence its properties?

A1: this compound crystallizes in a monoclinic system with the space group P21/c [, ]. The molecules within the crystal lattice are connected through a network of hydrogen bonds. Specifically, chains of N-H···O hydrogen bonds run parallel to the b-axis, linking the molecules together []. Additionally, weaker N-H···N bonds form along the twofold screw axes, further stabilizing the structure by connecting the terminal nitrogen atoms []. This intricate hydrogen bonding network likely contributes to the compound's stability and influences its physical properties, such as melting point and solubility.

Q2: Is there evidence of conjugation between the cyclopropane ring and the carbohydrazide moiety in this compound?

A2: Yes, X-ray diffraction studies suggest conjugation between the cyclopropane ring and the carbohydrazide group in this compound []. The C-C bond length between these two groups is shorter than what would be expected for a typical single bond, indicating some degree of double bond character []. This conjugation could influence the molecule's reactivity and electronic properties, potentially impacting its biological activity and interactions with other molecules.

Q3: Have any studies explored potential applications of this compound derivatives?

A3: While the provided research primarily focuses on the structural characterization of this compound, one study investigates the synthesis and biological evaluation of novel this compound derivatives []. While specific details about their activity are not provided, this research highlights the potential for modifying the this compound scaffold to create new compounds with potentially useful biological properties.

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